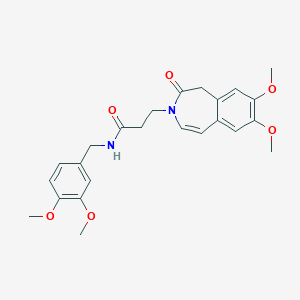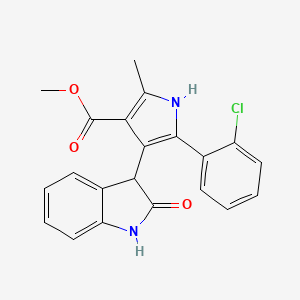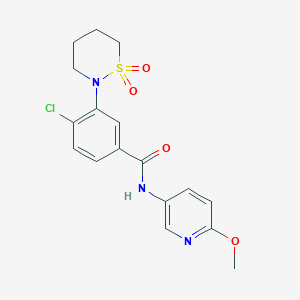![molecular formula C20H27N5O3 B10986365 1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10986365.png)
1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a methoxyphenyl group
Métodos De Preparación
The synthesis of 1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the methoxyphenyl group: This step often involves a substitution reaction where the methoxyphenyl group is introduced to the triazole ring.
Formation of the pyrrolidine ring: This can be done through a cyclization reaction involving the appropriate precursors.
Final assembly: The final step involves coupling the triazole and pyrrolidine rings with the tert-butyl group and the carboxamide group under specific reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, while the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
This compound analogs: These compounds have variations in the substituents on the triazole or pyrrolidine rings, which can affect their properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and applications compared to its analogs.
Propiedades
Fórmula molecular |
C20H27N5O3 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
1-tert-butyl-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H27N5O3/c1-20(2,3)25-12-14(11-17(25)26)18(27)22-19-21-16(23-24-19)10-7-13-5-8-15(28-4)9-6-13/h5-6,8-9,14H,7,10-12H2,1-4H3,(H2,21,22,23,24,27) |
Clave InChI |
JNKPFGYZXRRVMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide](/img/structure/B10986301.png)
![methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate](/img/structure/B10986304.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone](/img/structure/B10986310.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B10986313.png)
![3-(2-methyl-1,3-thiazol-4-yl)-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B10986326.png)
![ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10986330.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10986338.png)
![N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986344.png)
![N-(6-methoxypyridin-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10986348.png)
![5-{2-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B10986353.png)

![5-(2-Methylpropyl)-2-{[4-oxo-4-(1,3-thiazol-2-ylamino)butanoyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B10986368.png)

